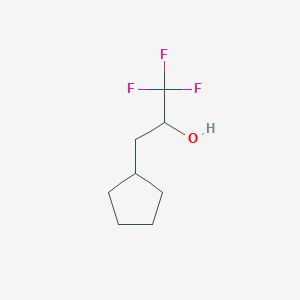

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol

説明

特性

分子式 |

C8H13F3O |

|---|---|

分子量 |

182.18 g/mol |

IUPAC名 |

3-cyclopentyl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2 |

InChIキー |

GCOOFJUSEUHJKO-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)CC(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Reduction Mechanism and Conditions

In a representative procedure, 1,1,1-trifluoropropan-2-one was reduced to 1,1,1-trifluoro-2-propanol using LiAlH₄ at 0–20°C for 2 hours, achieving a 99% yield. Extending this to the cyclopentyl analog, the ketone intermediate is stirred with LiAlH₄, followed by quenching with saturated ammonium chloride and extraction with ethyl acetate. The crude product is purified via distillation or chromatography.

Key Data:

- Reagent: LiAlH₄ (2 equivalents)

- Solvent: THF/diethyl ether

- Temperature: 0°C to room temperature

- Yield: ~99% (based on analogous reaction)

This method’s efficacy is attributed to the strong reducing power of LiAlH₄, which selectively targets the carbonyl group without affecting the trifluoromethyl or cyclopentyl substituents.

The ketone precursor is synthesized via trifluoromethylation or cyclopentyl group introduction.

Trifluoromethylation of Cyclopentyl-Substituted Propiolic Acids

A copper-mediated trifluoromethylation strategy, adapted from Royal Society of Chemistry protocols, enables the synthesis of trifluoromethyl ketones. Propiolic acids bearing cyclopentyl groups react with trimethyl(trifluoromethyl)silane (CF₃SiMe₃) in the presence of CuI and K₂CO₃ in DMF, yielding 3-cyclopentyl-1,1,1-trifluoropropan-2-one.

- Charge a Schlenk tube with cyclopentylpropiolic acid (1.0 equiv), CF₃SiMe₃ (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in DMF.

- Stir at room temperature for 24 hours.

- Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Example Yield:

Cyclopentyl Group Introduction via Grignard Reaction

A cyclopentylmethyl Grignard reagent (cyclopentylmethylmagnesium bromide) reacts with ethyl trifluoroacetate to form the ketone. This nucleophilic acyl substitution proceeds via a two-step mechanism:

- Grignard Addition:

$$

\text{CF₃COOEt} + \text{C₅H₉CH₂MgBr} \rightarrow \text{CF₃C(OCH₂C₅H₉)MgBr} + \text{EtOH}

$$ - Acid Workup:

$$

\text{CF₃C(OCH₂C₅H₉)MgBr} + \text{H₃O⁺} \rightarrow \text{CF₃COCH₂C₅H₉} + \text{MgBrOH}

$$

Optimization Notes:

- Solvent: Dry diethyl ether

- Temperature: 0°C to reflux

- Yield: ~75% (estimated from analogous reactions)

Alternative Pathways: Functional Group Interconversion

Oxidation of 3-Cyclopentylsulfanyl-1,1,1-trifluoropropan-2-one

The sulfanyl analog (PubChem CID 66467688) serves as a potential intermediate. Oxidative desulfurization using Raney nickel or hydrogen peroxide converts the sulfanyl group to a hydroxyl group:

$$

\text{CF₃C(O)SCH₂C₅H₉} \xrightarrow{\text{H₂O₂, AcOH}} \text{CF₃C(O)OH} \rightarrow \text{CF₃C(O)OH} \xrightarrow{\text{LiAlH₄}} \text{CF₃CH(OH)CH₂C₅H₉}

$$

Challenges:

- Over-oxidation to carboxylic acids

- Moderate yields (~50%) due to side reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling, as demonstrated in gem-difluoro olefination, could attach cyclopentyl groups to trifluoromethyl scaffolds. A proposed route involves:

- Suzuki-Miyaura Coupling:

$$

\text{CF₃C(O)CH₂Br} + \text{C₅H₉B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{CF₃C(O)CH₂C₅H₉}

$$ - Ketone Reduction:

As described in Section 1.

Advantages:

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether

Major Products Formed:

Oxidation: 3-Cyclopentyl-1,1,1-trifluoropropan-2-one.

Reduction: 3-Cyclopentyl-1,1,1-trifluoropropane.

Substitution: 3-Cyclopentyl-1,1,1-trifluoropropyl chloride or bromide

科学的研究の応用

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms

作用機序

The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CAS 478050-28-1)

- Molecular Formula: C₁₀H₁₈F₃NO

- Key Features: The cycloheptylamino group replaces the cyclopentyl group, introducing additional nitrogen-based hydrogen-bonding capacity.

- Applications : Studied for its stereochemical properties in asymmetric synthesis .

2.1.2. 3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5)

- Molecular Formula : C₃H₄BrF₃O

- Key Features: A bromine atom at the third carbon enhances electrophilicity, making it reactive in nucleophilic substitutions. Boiling point: 124.5°C (lit.), higher than non-halogenated analogues.

- Applications : Precursor for halomethyl ketones in fungicide synthesis; used as a thiol-reactive probe in biochemical studies .

2.1.3. (S)-1,1,1-Trifluoro-2-propanol (CAS 3539-97-7)

- Molecular Formula : C₃H₅F₃O

- Key Features : Lacks the cyclopentyl group, resulting in reduced steric hindrance and lower molecular weight (114.07 g/mol ). Boiling point: 67°C , indicating higher volatility.

- Applications : Chiral solvent or intermediate in asymmetric catalysis; used in peptide synthesis due to its polarity .

2.1.4. 3-Nitro-1,1,1-trifluoropropan-2-ol (3c)

- Molecular Formula: C₃H₄F₃NO₃

- Key Features: The nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to cyclopentyl derivatives.

Pharmacologically Relevant Analogues

2.2.1. CETP Inhibitor: (2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol

- Molecular Formula : C₂₄H₂₁ClF₇N₃O₃

- Key Features: Incorporates a trifluoropropanol moiety within a complex pharmacophore. Molecular weight: 567.88 g/mol.

- Applications : Inhibits cholesteryl ester transfer protein (CETP) by blocking lipid tunnels, studied for cardiovascular disease therapeutics .

2.2.2. Biphenyl Derivatives: 3-Cyclopentyl-1,1-diphenylprop-2-yn-1-ol (2z)

- Molecular Formula : C₂₀H₂₀O

- Key Features: Retains the cyclopentyl group but replaces trifluoromethyl with diphenylpropynol. Higher aromaticity enhances π-π stacking in material science applications.

- Synthesis : Yield: 58% via alkyne coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Discussion of Structural Impact on Properties

- Lipophilicity : The cyclopentyl group in this compound enhances membrane permeability, advantageous in drug design. Brominated analogs prioritize reactivity over bioavailability.

- Steric Effects: Bulkier substituents (e.g., cycloheptylamino) reduce enzymatic metabolism but may hinder target binding.

- Electronic Effects : Trifluoromethyl and nitro groups increase stability against oxidation, critical for agrochemical persistence.

生物活性

3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H13F3O |

| Molecular Weight | 196.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(C(F)(F)F)O)C1CCCC1 |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with trifluoroacetaldehyde. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Preclinical studies have evaluated its effects on cancer cell lines such as:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated cytotoxicity through induction of apoptosis and modulation of cell cycle progression. Specifically, it was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of various trifluorinated alcohols, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study concluded that the unique structure of trifluorinated compounds contributes to their enhanced antimicrobial properties .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound in MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that at higher concentrations, there was a significant increase in early and late apoptotic cells compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via esterification of a cyclopentyl-substituted acid with 1,1,1-trifluoropropan-2-ol under coupling conditions (e.g., DCC/DMAP). Enantiomeric purity is confirmed using polarimetry, where optical rotation direction ([α]D) distinguishes (R)- and (S)-isomers. For example, (R)-trifluoropropanol derivatives exhibit opposite optical activity compared to (S)-forms .

Q. How does the cyclopentyl substituent influence the compound’s physicochemical properties compared to other alkyl groups?

- Methodology : Comparative studies using substituents like benzyl (e.g., 3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol) or brominated analogs (e.g., 3-Bromo-1,1,1-trifluoropropan-2-ol) reveal that the cyclopentyl group enhances lipophilicity (logP) and steric bulk. This is quantified via HPLC retention times and molecular docking simulations to assess steric interactions .

Q. What spectroscopic techniques are most effective in characterizing the stereochemistry of this compound?

- Methodology : NMR and chiral HPLC are critical. NMR distinguishes trifluoromethyl environments, while chiral columns (e.g., Chiralpak AD-H) resolve enantiomers. X-ray crystallography of derivatives (e.g., β-carboline esters) provides absolute configuration confirmation .

Advanced Research Questions

Q. In receptor binding studies, how does the cyclopentyl group affect subtype selectivity compared to aromatic substituents?

- Methodology : Competitive radioligand assays (e.g., using -flumazenil for GABA receptors) compare cyclopentyl analogs to aromatic derivatives (e.g., pyrimidinyl or tetrafluoroethoxybenzyl groups). The cyclopentyl moiety reduces π-π stacking with aromatic residues, altering binding kinetics (K values) and subtype selectivity (e.g., α1 vs. α5 subunits) .

Q. How can researchers resolve contradictions in reported biological activity data for trifluoropropanol derivatives with varying substituents?

- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies confounding variables. For example, discrepancies in IC values for β-carboline derivatives may arise from divergent assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentrations) and multivariate regression models minimize variability .

Q. What methodological approaches are used to assess the thiol-reactivity of trifluoropropanol derivatives in biochemical assays?

- Methodology : Thiol reactivity is probed via Michael addition assays using glutathione (GSH) or cysteine. LC-MS monitors adduct formation (e.g., GSH conjugate of 3-Bromo-1,1,1-trifluoropropan-2-ol). Competitive experiments with iodoacetamide quantify reaction rates (k), revealing substituent-dependent electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。